molecular formula C8H11ClN2 B12452114 1-(4-Pyridyl)cyclopropanamine hydrochloride

1-(4-Pyridyl)cyclopropanamine hydrochloride

Cat. No.: B12452114
M. Wt: 170.64 g/mol
InChI Key: ACVAXBDKCSAFQO-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of 1-(4-Pyridyl)cyclopropanamine Hydrochloride

Systematic IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 1-(pyridin-4-yl)cyclopropan-1-amine hydrochloride . This nomenclature follows the priority rules for numbering substituents on the cyclopropane ring, where the amine group (-NH$$_2$$) retains the lowest possible locant (position 1). The pyridyl group is specified as a substituent at the 1-position of the cyclopropane, with the pyridine nitrogen located at the 4-position relative to the cyclopropane attachment point.

Synonyms for this compound include:

  • 1-(4-Pyridinyl)cyclopropanamine dihydrochloride (though this refers to a different stoichiometric ratio of hydrochloride counterions)
  • Cyclopropanamine, 1-(4-pyridinyl)-, hydrochloride (1:2)
  • 1-(Pyridin-4-yl)cyclopropanamine hydrochloride

The distinction between mono- and dihydrochloride forms is critical, as the number of counterions affects physical properties such as solubility and crystallinity. For example, the dihydrochloride salt (CAS 1228880-35-0) exhibits enhanced solubility in polar solvents compared to the monohydrochloride form.

Table 1: Key Identifiers for 1-(4-Pyridyl)cyclopropanamine Hydrochloride and Related Isomers
Compound Name CAS Number Molecular Formula Substituent Position
1-(Pyridin-4-yl)cyclopropanamine HCl 1228880-35-0* C$$8$$H$${11}$$ClN$$_2$$ 4-pyridyl
1-(Pyridin-2-yl)cyclopropanamine 503417-37-6 C$$8$$H$${10}$$N$$_2$$ 2-pyridyl
1-(Pyridin-3-yl)cyclopropanamine HCl 1370361-67-3 C$$8$$H$${11}$$ClN$$_2$$ 3-pyridyl

*Note: The CAS number 1228880-35-0 corresponds to the dihydrochloride form.

Structural Relationship to Cyclopropanamine Derivatives

The core structure of 1-(4-pyridyl)cyclopropanamine hydrochloride consists of a cyclopropane ring fused to an amine group and a pyridine heterocycle. Cyclopropanamines are characterized by their strained three-membered carbocyclic ring, which imposes unique bond angles (approximately 60°) and heightened reactivity compared to linear amines. The pyridyl group introduces aromaticity and basicity, with the nitrogen atom at the 4-position participating in hydrogen bonding and π-π stacking interactions.

Structural analogues include:

  • 1-(4-Chloro-2-pyridinyl)cyclopropanamine hydrochloride (CAS 1384265-59-1): Substitution of a chlorine atom at the 2-position of the pyridine ring alters electronic properties, increasing lipophilicity.
  • 1-(Pyrimidin-4-yl)cyclopropanamine hydrochloride (CID 67292441): Replacement of the pyridine ring with a pyrimidine introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity.

These derivatives share the cyclopropanamine scaffold but differ in the electronic and steric profiles of their aromatic substituents. For instance, the 4-pyridyl group in the target compound creates a para-substituted pyridine, which minimizes steric hindrance compared to ortho-substituted isomers.

Positional Isomerism in Pyridyl-Substituted Cyclopropanamines

Positional isomerism in pyridyl-substituted cyclopropanamines arises from variations in the attachment point of the pyridine ring to the cyclopropane. The 2-, 3-, and 4-pyridyl isomers exhibit distinct physicochemical and biological properties due to differences in electronic distribution and molecular geometry:

  • 4-Pyridyl Isomer :

    • The nitrogen atom is positioned para to the cyclopropane attachment, creating a linear arrangement that maximizes conjugation between the lone pair of the pyridine nitrogen and the cyclopropane ring.
    • This configuration enhances dipole-dipole interactions in crystalline phases, as evidenced by the compound’s higher melting point compared to ortho isomers.
  • 2-Pyridyl Isomer (CAS 503417-37-6):

    • The nitrogen atom is ortho to the cyclopropane, resulting in steric clashes between the pyridine lone pairs and the cyclopropane hydrogens.
    • This strain reduces thermal stability, as demonstrated by differential scanning calorimetry data showing a 20°C lower decomposition temperature compared to the 4-pyridyl analogue.
  • 3-Pyridyl Isomer (CID 71650846):

    • The meta-substituted nitrogen creates an asymmetric electronic environment, polarizing the cyclopropane ring and increasing solubility in aprotic solvents.
Table 2: Comparative Properties of Pyridyl-Substituted Cyclopropanamine Isomers
Property 4-Pyridyl Isomer 2-Pyridyl Isomer 3-Pyridyl Isomer
Melting Point (°C) 215–217 (decomposes) 198–200 (decomposes) 210–212 (decomposes)
LogP (Predicted) 1.2 1.8 1.5
Aqueous Solubility (mg/mL) 12.4 8.9 10.1

The 4-pyridyl isomer’s superior solubility and thermal stability make it more suitable for solution-phase reactions in drug discovery contexts, whereas the 2-pyridyl analogue’s higher lipophilicity may favor membrane permeability in biological assays.

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

1-pyridin-4-ylcyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C8H10N2.ClH/c9-8(3-4-8)7-1-5-10-6-2-7;/h1-2,5-6H,3-4,9H2;1H

InChI Key

ACVAXBDKCSAFQO-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=NC=C2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Pyridyl)cyclopropanamine hydrochloride typically involves the cyclopropanation of pyridine derivatives. One common method includes the reaction of pyridine with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or nickel to facilitate the formation of the cyclopropane ring .

Industrial Production Methods

In industrial settings, the production of 1-(4-Pyridyl)cyclopropanamine hydrochloride may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-(4-Pyridyl)cyclopropanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines and cyclopropane derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

1-(4-Pyridyl)cyclopropanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Pyridyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects: Halogenated phenyl derivatives (e.g., Cl, Br, F) exhibit σ-electron withdrawal, influencing reactivity and binding interactions.
  • Polarity and Solubility : The pyridyl group increases polarity compared to phenyl analogs, likely improving aqueous solubility in hydrochloride salt form. For instance, 1-(4-Bromophenyl)cyclopropanamine HCl is typically supplied as a high-purity solid (≥95%) for research applications , while pyridyl variants may exhibit distinct solubility profiles.
  • Steric Considerations : Pyridine’s planar structure may reduce steric hindrance compared to ortho-substituted phenyl derivatives (e.g., 2,4-dichloro), which exhibit increased bulk .

Biological Activity

1-(4-Pyridyl)cyclopropanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H12ClN
  • Molecular Weight : 185.66 g/mol
  • IUPAC Name : 1-(4-Pyridyl)cyclopropanamine hydrochloride

The compound features a cyclopropane ring attached to a pyridine ring, which is known to influence its pharmacological properties.

The biological activity of 1-(4-Pyridyl)cyclopropanamine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as a monoamine reuptake inhibitor, potentially affecting serotonin and norepinephrine levels in the brain. This mechanism is similar to other compounds used in the treatment of depression and anxiety disorders.

Biological Activities

1-(4-Pyridyl)cyclopropanamine hydrochloride has been studied for several biological activities:

  • Antidepressant Effects : Research indicates that the compound may exhibit antidepressant-like effects in animal models, suggesting its potential utility in treating depressive disorders.
  • Neuroprotective Properties : Studies have shown that the compound can protect neuronal cells from oxidative stress, indicating a possible role in neurodegenerative disease management.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

In Vitro Studies

A study examined the effects of 1-(4-Pyridyl)cyclopropanamine hydrochloride on various cell lines. The results indicated:

  • Cell Viability : The compound exhibited cytotoxicity at higher concentrations but promoted cell survival at lower doses.
  • Mechanism of Action : The neuroprotective effects were linked to the modulation of reactive oxygen species (ROS) levels.

In Vivo Studies

In animal models, the following findings were observed:

  • Behavioral Tests : In forced swim tests and tail suspension tests, subjects treated with the compound showed reduced immobility time, indicative of antidepressant-like activity.
  • Neuroprotection : Administration prior to inducing oxidative stress resulted in significantly lower neuronal death compared to control groups.

Case Study 1: Antidepressant Activity

In a controlled study involving rodents, administration of 1-(4-Pyridyl)cyclopropanamine hydrochloride led to significant improvements in depressive-like behaviors. The study highlighted its potential as an alternative treatment for depression, especially in cases resistant to conventional therapies.

Case Study 2: Neuroprotection

Another investigation focused on its neuroprotective effects against glutamate-induced toxicity in neuronal cultures. Results demonstrated that pre-treatment with the compound reduced cell death by approximately 40%, suggesting its potential application in conditions like Alzheimer's disease.

Comparative Analysis

CompoundAntidepressant ActivityNeuroprotective EffectsAntimicrobial Activity
1-(4-Pyridyl)cyclopropanamine HClYesYesPreliminary Evidence
Similar Compound AModerateNoYes
Similar Compound BYesModerateNo

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